Tridecaptin A(sup alpha)

Mode of Action Antibiotic Resistance Gram-Negative Pathogens

Tridecaptin Aα (CAS 67922-28-5) is a non-ribosomally synthesized, linear cationic lipopeptide antibiotic belonging to the tridecaptin family, produced by strains of Bacillus and Paenibacillus. It is characterized by a 13-amino-acid peptide core, featuring a combination of D- and L-amino acids which confers proteolytic stability, and an N-terminal fatty acyl lipid tail.

Molecular Formula C73H115N17O20
Molecular Weight 1550.8 g/mol
CAS No. 67922-28-5
Cat. No. B15176092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTridecaptin A(sup alpha)
CAS67922-28-5
Molecular FormulaC73H115N17O20
Molecular Weight1550.8 g/mol
Structural Identifiers
SMILESCCCCCCC(CC(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CCN)C(=O)NC(CCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)O
InChIInChI=1S/C73H115N17O20/c1-9-11-12-16-21-45(93)34-56(94)88-59(39(3)4)70(106)84-49(26-29-74)62(98)78-36-57(95)80-54(37-91)68(104)86-53(33-44-35-77-47-23-18-17-22-46(44)47)67(103)87-55(38-92)69(105)83-50(27-30-75)63(99)82-51(28-31-76)64(100)85-52(32-43-19-14-13-15-20-43)66(102)81-48(24-25-58(96)97)65(101)89-60(40(5)6)71(107)90-61(41(7)10-2)72(108)79-42(8)73(109)110/h13-15,17-20,22-23,35,39-42,45,48-55,59-61,77,91-93H,9-12,16,21,24-34,36-38,74-76H2,1-8H3,(H,78,98)(H,79,108)(H,80,95)(H,81,102)(H,82,99)(H,83,105)(H,84,106)(H,85,100)(H,86,104)(H,87,103)(H,88,94)(H,89,101)(H,90,107)(H,96,97)(H,109,110)/t41-,42-,45?,48-,49+,50-,51+,52-,53+,54+,55-,59+,60-,61+/m0/s1
InChIKeyQETFUGBMXLKUFY-RUKUHQBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tridecaptin Aα (67922-28-5): Sourcing the Natural Lipopeptide for Gram-Negative Research


Tridecaptin Aα (CAS 67922-28-5) is a non-ribosomally synthesized, linear cationic lipopeptide antibiotic belonging to the tridecaptin family, produced by strains of Bacillus and Paenibacillus [1]. It is characterized by a 13-amino-acid peptide core, featuring a combination of D- and L-amino acids which confers proteolytic stability, and an N-terminal fatty acyl lipid tail [2]. As the foundational member of this class, it serves as the critical native scaffold for a growing body of research into novel antimicrobials targeting multidrug-resistant Gram-negative bacteria [3].

Why Tridecaptin Aα Cannot Be Substituted by Polymyxin or Octapeptin Analogs


While sharing a producer genus and the broad goal of targeting Gram-negative pathogens, substituting Tridecaptin Aα with other lipopeptides like polymyxins or octapeptins is scientifically unsound due to fundamental differences in their mechanism of action (MoA) and resistance profiles. Tridecaptins uniquely kill bacteria by binding to the peptidoglycan precursor lipid II and disrupting the proton-motive force, a mechanism distinct from the primary outer membrane disruption of polymyxins [1]. This different MoA translates into a different spectrum of activity and, critically, a much lower propensity for de novo resistance development compared to polymyxins [2]. These mechanistic distinctions mean that research data and biological effects are not interchangeable between these classes, necessitating the use of the specific compound for accurate and reproducible investigations [3].

Quantitative Evidence Guide for Tridecaptin Aα (CAS 67922-28-5) vs. Alternatives


Mechanism of Action: Tridecaptin's Lipid II Binding Differs from Polymyxin's Membrane Disruption

Tridecaptin A1, a representative of the tridecaptin family including Tridecaptin Aα, exerts its bactericidal effect by a unique mechanism: it binds selectively to the Gram-negative analogue of the peptidoglycan precursor lipid II on the inner membrane, disrupting the proton motive force [1]. In contrast, polymyxins, which are co-produced by the same bacterial genera, primarily act by permeabilizing the outer membrane and do not target lipid II in this manner [2].

Mode of Action Antibiotic Resistance Gram-Negative Pathogens

Resistance Development: Tridecaptin A1 Exhibits No Persistent Resistance vs. Polymyxin B

In a direct head-to-head comparison using a soft agar gradient evolution (SAGE) system, high-level resistance to both octyl-tridecaptin A1 (Oct-TriA1) and polymyxin B was successfully evolved [1]. However, in a prior long-term study, no persistent resistance developed against Tridecaptin A1 in E. coli cells exposed to subinhibitory concentrations over a 1-month period, whereas resistance to control antibiotics is typically observed under such selective pressure [2].

Antimicrobial Resistance Evolution E. coli

Synthetic Accessibility: Oct-TriA1 Simplifies Production While Retaining Full Activity

The natural lipid tail of Tridecaptin A1 can be replaced with a simple octanoic acid moiety, yielding the synthetic analogue Oct-TriA1 [1]. Structural and mechanistic studies confirmed that this modification makes the compound synthetically more accessible via standard solid-phase peptide synthesis, while it retains the full antimicrobial activity of the natural product against ESKAPE pathogens [2].

Synthetic Chemistry Drug Development Lipopeptides

Synergy as a Sensitizer: H-TriA1 Enhances Antibiotic Activity >256-Fold vs. Alone

The unacylated analogue of tridecaptin A1, termed H-TriA1, has weak antimicrobial activity on its own but acts as a highly effective sensitizer of Gram-negative bacteria to other antibiotics [1]. Specifically, it increases the activity of rifampicin and vancomycin against Klebsiella pneumoniae by 512-fold and 256-fold, respectively [2].

Synergy Antibiotic Adjuvants Outer Membrane Permeabilization

Key Application Scenarios for Procuring Tridecaptin Aα (CAS 67922-28-5)


Studying Alternative Mechanisms of Action Against MDR Gram-Negative Bacteria

Researchers focused on combating antimicrobial resistance can use Tridecaptin Aα as a tool compound to investigate an alternative bactericidal mechanism distinct from polymyxins. Its selective targeting of Gram-negative lipid II and disruption of the proton motive force provides a unique model for studying new pathways to kill drug-resistant pathogens [1].

Scaffold for Medicinal Chemistry and SAR Optimization

Medicinal chemists can procure Tridecaptin Aα as the natural starting point for designing simplified, more synthetically accessible analogues. The well-documented ability to replace the natural lipid tail with a simple octanoyl group without loss of activity makes it an ideal scaffold for structure-activity relationship (SAR) studies and lead optimization [2].

Investigating Resistance Development in Lipopeptide Antibiotics

Microbiologists and evolutionary biologists can utilize Tridecaptin Aα in laboratory evolution experiments. Its established low propensity for de novo resistance evolution makes it a valuable control or test compound for studying the genetic barriers to resistance and comparing with other lipopeptide classes like the polymyxins [3].

Developing Antibiotic Adjuvants and Sensitizers

Given the strong synergistic effects observed with its unacylated analogue H-TriA1, Tridecaptin Aα can serve as the basis for developing novel antibiotic adjuvants. Researchers can investigate its potential to sensitize Gram-negative pathogens to antibiotics that are typically only effective against Gram-positive bacteria [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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